![molecular formula C6H10N2O3 B1428981 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1344265-66-2](/img/structure/B1428981.png)
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Übersicht
Beschreibung
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, also known as MOME, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of oxadiazole and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition and Reactive Intermediates
Studies have highlighted the thermal behavior of related oxadiazoline compounds, revealing the formation of reactive intermediates such as carbonyl ylides, which play a crucial role in synthetic chemistry. For instance, the thermolysis of 2-methoxy-2,5,5-trimethyl-Δ3-1,3,4-oxadiazoline has been investigated, demonstrating the formation of vinyl ether through a selective hydrogen shift in the carbonyl ylide intermediate. This process underscores the compound's potential in generating valuable chemical entities through thermal decomposition [Hitchcock et al., 1982].
Synthetic Applications
The decomposition of methoxyoxadiazoline in alcohols has been explored, showing the generation of carbene and ylide, or a diazo compound, depending on the reaction conditions. This versatility is significant for synthetic applications, offering pathways to various chemical structures through controlled reactions [Mieusset et al., 2008].
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulphuric acid, showcasing the potential of these compounds in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is critical [Ammal et al., 2018].
Catalysis and Organic Synthesis
The palladium-catalyzed synthesis of certain tetrahydrofurans from 4-yn-1-ols, involving oxidative cyclization and alkoxycarbonylation, has been documented. This finding illustrates the role of oxadiazoline-related compounds in facilitating catalytic reactions that are fundamental to organic synthesis [Gabriele et al., 2000].
Optical and Thermal Properties
The synthesis and characterization of a novel heterocyclic compound derived from oxadiazole have been described, focusing on its optical and thermal properties. This research contributes to the development of materials with potential applications in electronics and photonics [Shruthi et al., 2019].
Molecular Structure Analysis
The crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones has been analyzed, providing insight into the structural aspects of these compounds. Understanding molecular interactions and packing can inform the design of new materials and drugs [Khan et al., 2014].
Eigenschaften
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)6-7-5(3-10-2)8-11-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISQQNSEKFPTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



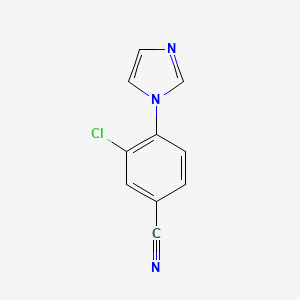
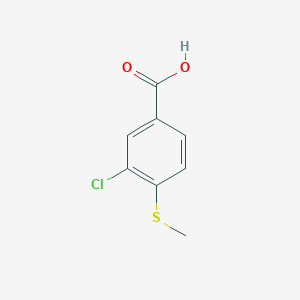
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
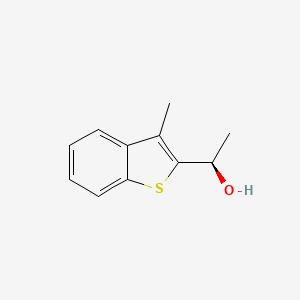
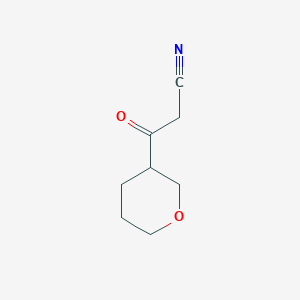



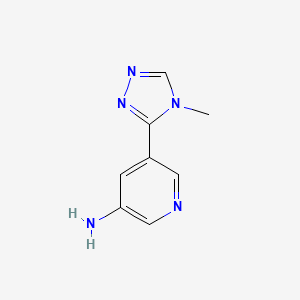



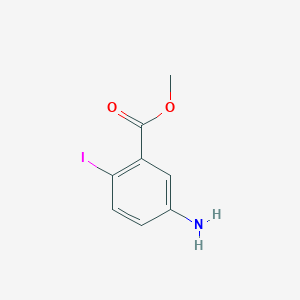
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)